molecular formula C9H6BrNO3 B1415599 4-Bromo-3-cyano-5-methoxybenzoic acid CAS No. 1805413-93-7

4-Bromo-3-cyano-5-methoxybenzoic acid

Cat. No.: B1415599
CAS No.: 1805413-93-7
M. Wt: 256.05 g/mol
InChI Key: KMXGQZXBOXBMSC-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-5-methoxybenzoic acid is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyano-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 3-cyano-5-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 4-amino-3-cyano-5-methoxybenzoic acid.

    Oxidation: Formation of 4-bromo-3-cyano-5-carboxybenzoic acid.

Scientific Research Applications

4-Bromo-3-cyano-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-5-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxybenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.

    3-Cyano-5-methoxybenzoic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    4-Bromo-3-cyano-5-hydroxybenzoic acid: Has a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.

Uniqueness

4-Bromo-3-cyano-5-methoxybenzoic acid is unique due to the presence of all three functional groups (bromine, cyano, and methoxy) on the benzene ring. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromo-3-cyano-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-7-3-5(9(12)13)2-6(4-11)8(7)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXGQZXBOXBMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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